N-[4-(1-Pyrrolidinyl)butyl]acetamide
Description
N-[4-(1-Pyrrolidinyl)butyl]acetamide is an acetamide derivative characterized by a pyrrolidine (a five-membered saturated nitrogen-containing ring) linked via a four-carbon butyl chain to an acetamide group. Pyrrolidine-containing compounds are often explored for their bioavailability and ability to engage in hydrogen bonding, which influences their pharmacokinetic properties .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylbutyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-10(13)11-6-2-3-7-12-8-4-5-9-12/h2-9H2,1H3,(H,11,13) |
InChI Key |
HMRLAYGGNMNTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Pyrrolidinyl)butyl]acetamide typically involves the reaction of pyrrolidine with a butyl halide, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Pyrrolidinyl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-Pyrrolidinyl)butyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-Pyrrolidinyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acetamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-[4-(1-Pyrrolidinyl)butyl]acetamide and related compounds:
Structural and Functional Analysis
Pyrrolidine vs. Diazepine/Diazocane Rings
- Pyrrolidine (5-membered) : Present in this compound, pyrrolidine offers conformational flexibility and moderate basicity, facilitating interactions with biological targets like enzymes or receptors .
- Diazocane (8-membered) : The diazocane ring in N-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]acetamide introduces steric bulk, which may prolong metabolic half-life by resisting enzymatic degradation .
Substituent Effects
- Guanidine (N-[4-(diaminomethylideneamino)butyl]acetamide): The guanidine group increases basicity and solubility, favoring interactions with acidic residues in ion channels or transporters .
Chain Length and Functional Groups
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : Pyrrolidine derivatives generally exhibit moderate logP values (~2–3), suitable for CNS penetration. Diazepine analogs (e.g., ) may have higher logP, increasing tissue distribution but risking off-target effects.
- Metabolic Stability : Larger ring systems (diazocane) resist cytochrome P450 oxidation, whereas pyrrolidine rings are susceptible to N-dealkylation .
- Target Selectivity : The acetylcholinesterase inhibition observed in 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide suggests that subtle substituent changes (e.g., chloro vs. acetamide position) can dramatically alter biological activity .
Biological Activity
N-[4-(1-Pyrrolidinyl)butyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring and an acetamide group, contributing to its unique chemical properties. The molecular structure is as follows:
- Chemical Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
This compound is often explored for its interactions with various biological targets, which may lead to diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The pyrrolidine ring allows the compound to engage with various molecular targets, potentially modulating their activity. The acetamide group enhances binding affinity and specificity, making it a valuable candidate in drug development.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Antiviral Effects
Research has also explored the compound's antiviral properties. It shows promise in inhibiting viral replication, although specific mechanisms remain to be fully elucidated.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Its interaction with neurotransmitter systems may provide avenues for research into treatments for neurological disorders .
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(1-Pyrrolidinyl)butyl]formamide | Similar pyrrolidine structure | Moderate antibacterial effects |
| N-[4-(1-Pyrrolidinyl)butyl]propionamide | Variation in acyl chain | Limited antiviral activity |
| N-[4-(1-Pyrrolidinyl)butyl]butyramide | Longer acyl chain | Enhanced neuroactivity |
These comparisons illustrate how structural variations influence biological activity, highlighting the significance of the acetamide group in this compound.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an antimicrobial agent.
- Neuropharmacological Evaluation : In vivo tests demonstrated that administration of this compound resulted in significant behavioral changes in rodent models, suggesting possible anxiolytic or antidepressant effects .
- Antiviral Activity Assessment : Preliminary assays indicated that the compound could reduce viral load in infected cell cultures, warranting further investigation into its mechanism of action against specific viruses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
